2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS No.:
Cat. No.: VC16219413
Molecular Formula: C17H23BN2O3
Molecular Weight: 314.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23BN2O3 |
|---|---|
| Molecular Weight | 314.2 g/mol |
| IUPAC Name | 2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
| Standard InChI | InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-19)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3 |
| Standard InChI Key | QZAPWGFEBOPNRA-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the arylboronic ester family, characterized by a benzene ring substituted with a nitrile group (-CN) at position 1, a morpholino moiety (-N(C2H4O)2) at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 5. This configuration distinguishes it from the more commonly documented isomer 2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1488411-05-7), where the boronate occupies position 4 .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃BN₂O₃ | |
| Molecular Weight | 314.19 g/mol | |
| CAS Registry (Analog) | 1488411-05-7 | |
| Boiling Point (Predicted) | 345.8 ± 25.0 °C | |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ |
Synthesis and Manufacturing
General Synthetic Routes
While no direct synthesis protocol for the 5-boronate isomer exists in public literature, its 4-boronate analog is synthesized via Suzuki-Miyaura cross-coupling precursors. A representative pathway involves:
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Borylation: Introducing the pinacol boronate group to a halogenated benzonitrile intermediate using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis .
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Morpholino Substitution: Nucleophilic aromatic substitution (SNAr) of a nitro or halogen group with morpholine .
Critical Reaction Parameters:
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%)
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
Physicochemical Properties
Thermal and Solubility Characteristics
Data extrapolated from structurally similar boronate esters suggest:
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Solubility: Moderate in chloroform and methanol; low in aqueous media .
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Stability: Sensitive to prolonged air exposure, necessitating storage under inert gas .
Spectroscopic Profiles
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¹H NMR: Expected signals include:
Applications in Pharmaceutical Research
Suzuki-Miyaura Cross-Coupling
As a boronate ester, this compound serves as a key coupling partner in palladium-catalyzed reactions. For example, 4-(Cyanophenyl)boronic Acid Pinacol Ester (CAS: 171364-82-2) enables the synthesis of arylparacyclophanes and tyrosine-modified integrin inhibitors .
Case Study: α4β7 Integrin Inhibitor Development
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Target: Biotin-R8ERY analogs for inflammatory bowel disease
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Role: Boronate group facilitates C–C bond formation with brominated precursors .
Kinase Inhibitor Scaffolds
Morpholino-substituted arylboronates are privileged structures in kinase inhibitor design (e.g., PI3K/Akt/mTOR pathway modulators) . The nitrile group enhances binding affinity through hydrogen bonding with kinase backbones .
| Precaution | Implementation |
|---|---|
| Personal Protection | Gloves, goggles, fume hood |
| Storage | Sealed, dark, under nitrogen |
| Spill Management | Absorb with inert material, ventilate |
Future Directions
Research Opportunities
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Positional Isomer Effects: Comparative studies of 4- vs. 5-boronate isomers on reactivity and bioactivity.
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Prodrug Development: Leveraging boronate esters for targeted drug delivery.
Scale-Up Challenges
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Purification: Chromatographic separation of regioisomers.
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Stability Optimization: Co-formulants to mitigate hydrolysis.
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